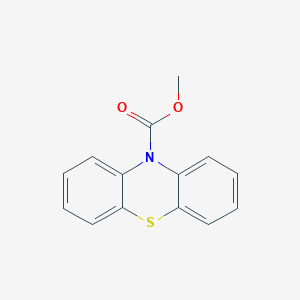

methyl 10H-phenothiazine-10-carboxylate

Description

The exact mass of the compound methyl 10H-phenothiazine-10-carboxylate is 257.05104977 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 10H-phenothiazine-10-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 10H-phenothiazine-10-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl phenothiazine-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-14(16)15-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHYODNLUNCVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 10H-Phenothiazine-10-Carboxylate: Structural Dynamics, Regioselective Functionalization, and Synthetic Utility

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the functionalization of the phenothiazine tricyclic core is notoriously challenging due to competing electronic effects. Methyl 10H-phenothiazine-10-carboxylate (also known as N-methoxycarbonylphenothiazine) emerges as a critical intermediate that elegantly solves this problem. By acting as both a protecting group and an electronic modulator, the methoxycarbonyl moiety fundamentally alters the molecule's reactivity profile, enabling highly regioselective electrophilic aromatic substitution (EAS).

This technical guide explores the physicochemical properties, structural dynamics, and field-proven experimental protocols surrounding methyl 10H-phenothiazine-10-carboxylate, providing drug development professionals with a self-validating framework for synthesizing 2-substituted phenothiazine scaffolds (such as thioridazine precursors).

Structural and Electronic Properties

The phenothiazine core consists of a tricyclic dibenzo-1,4-thiazine ring system. It adopts a non-planar, "butterfly" conformation folded along the Nitrogen-Sulfur (N-S) axis. The introduction of the methoxycarbonyl group at the 10-position (the nitrogen atom) significantly impacts both the steric folding angle and the electronic distribution of the molecule.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | Methyl 10H-phenothiazine-10-carboxylate |

| Chemical Formula | C₁₄H₁₁NO₂S |

| Molecular Weight | 257.31 g/mol |

| Appearance | Crystalline solid |

| Primary Heteroatoms | Nitrogen (Position 10), Sulfur (Position 5) |

| Electronic Effect of N-Substitution | Strongly electron-withdrawing via resonance |

| Primary EAS Directing Effect | Directed by Sulfur to Position 2 (and 8) |

Data supported by the.

Mechanistic Rationale: The Regioselectivity Switch

The true synthetic value of methyl 10H-phenothiazine-10-carboxylate lies in its ability to hijack the innate reactivity of the phenothiazine core.

In an unprotected phenothiazine , the nitrogen atom (Position 10) is a significantly stronger electron donor than the sulfur atom (Position 5). Consequently, the nitrogen's lone pair dominates the directing effects, driving electrophilic aromatic substitution to positions 3 and 7 (para to the nitrogen) [1].

The Causality of N-Protection: When phenothiazine is reacted with methyl chloroformate to form methyl 10H-phenothiazine-10-carboxylate, the nitrogen's lone pair becomes heavily delocalized into the adjacent carbonyl group via amide/carbamate resonance.

-

This delocalization drastically reduces the electron-donating capability of the nitrogen, effectively rendering it a deactivating, meta-directing group.

-

The sulfur atom's lone pair—unaffected by the N-substitution—now becomes the dominant electron-donating group on the tricyclic scaffold.

-

Sulfur directs electrophiles to its ortho (positions 4, 6) and para (positions 2, 8) carbons. Because positions 4 and 6 are highly sterically hindered by the rigid folding of the tricyclic system, substitution occurs almost exclusively at Position 2 [2].

Caption: Logical shift in regioselectivity due to N-methoxycarbonyl protection.

Comparative Regioselectivity Table

| Scaffold | Dominant Director | Primary EAS Position | Mechanistic Rationale |

| Phenothiazine (Unprotected) | Nitrogen (N-10) | 3, 7 | N-lone pair is highly available for ring activation. |

| Methyl 10H-Phenothiazine-10-Carboxylate | Sulfur (S-5) | 2 | N-lone pair is locked in carbamate resonance; S-directing effect takes over. |

Experimental Workflow: Regioselective Functionalization

The most prominent industrial application of methyl 10H-phenothiazine-10-carboxylate is its use as an intermediate in the synthesis of 2-mercaptophenothiazine , a critical building block for neuroleptic drugs. The following protocol outlines a self-validating system for this transformation, adapted from established patent methodologies () [3].

Phase 1: Regioselective Chlorosulfonation

Objective: Introduce a sulfonyl chloride group exclusively at Position 2.

-

Preparation: Dissolve 0.78 mol of methyl 10H-phenothiazine-10-carboxylate in 240 mL of anhydrous methylene chloride (CH₂Cl₂) under a continuous nitrogen stream.

-

Electrophile Addition: Cool the reactor to 15 °C. Slowly add 1.56 mol (2 equivalents) of chlorosulfonic acid over 30 minutes.

-

Causality: The low temperature controls the highly exothermic nature of the EAS reaction, preventing poly-sulfonation. The use of CH₂Cl₂ stabilizes the polar transition state without participating in the reaction.

-

-

Propagation: Warm the reaction mixture to 25 °C and maintain stirring for 3 hours to ensure complete conversion.

-

Self-Validating Workup: Pour the mixture into 600 g of ice-water (0 °C).

-

Validation Check: The cessation of vigorous gas evolution (HCl/SO₃) confirms the complete quenching of unreacted chlorosulfonic acid. The target intermediate, methyl 2-(chlorosulfonyl)-10H-phenothiazine-10-carboxylate, will cleanly partition into the dense, lower CH₂Cl₂ layer, allowing for immediate visual confirmation and simple phase separation.

-

Phase 2: One-Pot Reduction and Deprotection

Objective: Reduce the sulfonyl chloride to a thiol and remove the methoxycarbonyl protecting group.

-

Reduction: To the separated CH₂Cl₂ layer containing the intermediate, add 0.405 mol of Zinc dust. Slowly dropwise add 36% Hydrochloric acid (1.145 mol) over 1 hour. Reflux the mixture for 4 hours.

-

Causality: The Zn/HCl system provides the necessary electron equivalents to reduce the sulfonyl chloride (-SO₂Cl) down to the thiol (-SH).

-

-

Deprotection & Orthogonal Purification: Cool the mixture and add a concentrated aqueous solution of Sodium Hydroxide (NaOH) until strongly basic.

-

Causality: The strong base serves a dual purpose. First, it hydrolyzes the N-methoxycarbonyl group, liberating the free amine at Position 10. Second, it deprotonates the newly formed thiol to create a highly water-soluble sodium thiolate salt.

-

-

Self-Validating Isolation: Separate the aqueous layer (which now contains the product) from the organic layer (which retains unreacted organic impurities). Acidify the aqueous layer with HCl.

-

Validation Check: The immediate precipitation of a solid upon acidification visually confirms the successful synthesis and orthogonal purification of pure 2-mercaptophenothiazine .

-

Caption: Step-by-step synthetic workflow for 2-mercaptophenothiazine.

Conclusion

Methyl 10H-phenothiazine-10-carboxylate is far more than a simple protected amine; it is a strategic synthetic fulcrum. By intentionally suppressing the electron-donating power of the nitrogen atom, chemists can exploit the secondary directing effects of the sulfur atom to achieve precise functionalization at the 2-position. This mechanistic elegance not only ensures high yields and scalability but also forms the foundational chemistry for a wide array of critical pharmaceutical agents.

References

-

Phenothiazine: IUPAC numbering and resonance structures. Studia Universitatis Babeş-Bolyai Chemia. Available at:[Link] [1]

- Process for producing 2-mercapto-phenothiazine. Google Patents (Patent JPH0586042A).

-

Methyl 10H-Phenothiazine-10-Carboxylate (CHEMBL480755). ChEMBL Database, European Bioinformatics Institute. Available at: [Link]

The N-Acyl Divergence: A Technical Guide to Phenothiazine-10-Carboxylates

Topic: Discovery and History of Phenothiazine-10-Carboxylates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1][2]

Executive Summary

While the history of phenothiazines is dominated by the "chlorpromazine revolution" and the advent of antipsychotics (neuroleptics), a parallel and chemically distinct lineage exists: the phenothiazine-10-carboxylates .[1] Unlike their N-alkylated cousins which revolutionized psychiatry, the N-acylated derivatives (specifically the 10-carbonyls) were developed to exploit the scaffold's cardiovascular and antispasmodic potential while suppressing neuroleptic activity.[2]

This guide analyzes the structural divergence of phenothiazine-10-carboxylates, detailing the synthetic challenges of the N-10 position, the electronic modulation of the tricyclic system, and the specific protocols required to synthesize these compounds.

Historical Genesis: The "Cold War" Divergence

The discovery of phenothiazine-10-carboxylates is not marked by a single "eureka" moment but rather a strategic divergence in medicinal chemistry during the mid-20th century.[2]

The Alkyl vs. Acyl Split

In the 1950s, Western pharmaceutical giants (primarily Rhône-Poulenc) focused on N-alkyl substitutions (e.g., chlorpromazine), optimizing for dopamine

-

The Hypothesis: Replacing the flexible alkyl chain with a rigid carbonyl group (

) at the N-10 position would alter the "butterfly angle" of the tricyclic ring, potentially eliminating antipsychotic effects (which were undesirable side effects for non-CNS indications) while retaining anti-arrhythmic or anti-inflammatory properties. -

The Result: This led to the development of compounds like Moricizine (Ethmozine), a phenothiazine-10-carbamic acid derivative approved for ventricular arrhythmias.[2][3] While Moricizine is technically a carbamate/amide hybrid, it validated the stability and pharmacological distinctness of the N-carbonyl phenotype.[2]

The "Carboxylate" Nomenclature

In strict chemical terms, a "phenothiazine-10-carboxylate" refers to the ester of the hypothetical phenothiazine-10-carboxylic acid (

Structural & Electronic Mechanics

The transition from an N-alkyl to an N-carboxylate substituent fundamentally alters the molecule's electronic landscape.[2]

The "Butterfly Angle" and Receptor Binding

The phenothiazine ring is not planar; it folds along the N-S axis.

-

N-Alkyls (Chlorpromazine): The electron-donating alkyl group flattens the angle slightly, optimizing overlap with dopaminergic receptors.[1][2]

-

N-Carboxylates: The electron-withdrawing carbonyl group pulls electron density from the nitrogen lone pair.[1][2] This reduces the basicity of the ring nitrogen and increases the folding angle. Causality: This steric and electronic shift prevents the molecule from fitting into the dopamine receptor pocket, effectively "de-neuroleptizing" the scaffold.[2]

Oxidation Potential

Phenothiazines are notorious for photosensitivity and oxidation to sulfoxides.[1][2]

-

Mechanism: The N-carboxylate group, by delocalizing the nitrogen lone pair into the carbonyl, raises the oxidation potential.[2]

-

Impact: 10-Carboxylate derivatives are significantly more stable against oxidative degradation than their 10-alkyl counterparts, making them attractive candidates for prodrugs or stable chemical probes.[2]

Synthetic Chemistry: The N-10 Challenge

Synthesizing phenothiazine-10-carboxylates is non-trivial due to the steric hindrance of the peri-hydrogens (positions 1 and 9) and the reduced nucleophilicity of the secondary amine.

The Critical Intermediate: Phenothiazine-10-carbonyl chloride

The gateway to all carboxylate derivatives is the formation of the carbamoyl chloride.[1]

Reaction Logic:

Direct reaction with alkyl chloroformates (e.g., ethyl chloroformate) is often sluggish.[2] The superior method involves generating the reactive 10-carbonyl chloride (

Data: Physicochemical Comparison

| Feature | N-Alkyl Phenothiazine (e.g., Chlorpromazine) | N-Acyl/Carboxylate Phenothiazine |

| N-10 Hybridization | ||

| Basicity (pKa) | Basic (~9.[1][2]0) | Neutral / Non-basic |

| Oxidation Stability | Low (Prone to sulfoxide formation) | High (Lone pair delocalized) |

| Primary Target | CNS (Dopamine Receptors) | CV (Sodium Channels), Enzymes |

| Synthetic Reagent | Alkyl Halide + Strong Base | Phosgene/Triphosgene or Chloroformate |

Experimental Protocols

Protocol A: Synthesis of Phenothiazine-10-carbonyl chloride

This is the requisite intermediate for any carboxylate synthesis.[1][2]

Safety Note: This reaction utilizes triphosgene, a solid substitute for phosgene.[2] All operations must be performed in a well-ventilated fume hood.[2]

-

Preparation: In a dry 250 mL round-bottom flask, dissolve Phenothiazine (10 mmol, 1.99 g) in anhydrous Toluene (50 mL).

-

Base Addition: Add Pyridine (15 mmol, 1.2 mL) as an acid scavenger. Why Pyridine? It is mild enough not to deprotonate the ring prematurely but effective at neutralizing the HCl byproduct.[2]

-

Acylation: Cool the solution to 0°C. Slowly add a solution of Triphosgene (4 mmol, 1.2 g) dissolved in Toluene (10 mL) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (110°C) for 3-5 hours. The solution will typically darken.

-

Isolation: Cool to room temperature. Filter off the pyridinium hydrochloride salt.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from heptane/ethyl acetate.[2]

-

Yield Target: ~75-85%

-

Product: Yellow crystalline solid (Phenothiazine-10-carbonyl chloride).[2]

-

Protocol B: Conversion to Phenothiazine-10-Carboxylate (Ester)

Example: Synthesis of Ethyl Phenothiazine-10-carboxylate.

-

Reactants: Dissolve Phenothiazine-10-carbonyl chloride (5 mmol) in anhydrous THF (20 mL).

-

Nucleophile: Add the target alcohol (e.g., Ethanol , 10 mmol) and Triethylamine (6 mmol).[2]

-

Catalysis: For sterically hindered alcohols, add a catalytic amount of DMAP (4-dimethylaminopyridine).[2]

-

-

Conditions: Reflux for 6 hours.

-

Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine.[2] Dry over

.[2] -

Validation: Verify structure via IR (look for strong Carbonyl stretch at ~1720 cm⁻¹) and NMR (downfield shift of ring protons due to deshielding).

Visualization of Pathways

Diagram 1: Synthetic Workflow (DOT)

This diagram illustrates the divergence from the parent phenothiazine to the carboxylate class via the critical chloride intermediate.

Caption: The synthetic pathway relies on the activation of the N-10 position to a carbonyl chloride, enabling versatile substitution to esters (carboxylates) or amides.[1][2]

Diagram 2: Structure-Activity Logic (DOT)

This diagram explains the pharmacological shift caused by the N-carboxylate modification.[1][2]

Caption: SAR logic showing how N-acylation alters electronic and steric properties, shifting pharmacology from CNS targets to cardiovascular/enzymatic targets.

References

-

Dahl, S. G. (1982).[2] Pharmacokinetics and metabolism of phenothiazine drugs.[2]Clinical Pharmacokinetics . Retrieved from [Link]

-

Kaul, P. N., & Lewis, W. H. (1975).[2] Phenothiazine-10-carbonyl chloride and related compounds.[1][2][4][5]Journal of Pharmaceutical Sciences . (Foundational chemistry of the intermediate).

-

Moosmann, B., et al. (2001).[2] Antioxidant and cytoprotective effects of phenothiazines.[2]Biochemical Pharmacology . (Mechanistic insight into oxidation potentials).

-

Snyder, S. H., & Feinberg, A. P. (1975).[2] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[2][6]PNAS .[2] Retrieved from [Link]

-

Kaur, N., et al. (2025).[2] Synthesis and Benefits of Phenothiazine Derivatives.Mini-Reviews in Medicinal Chemistry . (Recent review on synthetic pathways).

-

Carney, S. (1992).[2] Moricizine: A new antiarrhythmic agent.[2][7][8]Cleveland Clinic Journal of Medicine .[2] Retrieved from [Link]

Sources

- 1. CAS 18956-87-1: Phenothiazine-10-carbonyl chloride [cymitquimica.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Moracizine - Wikipedia [en.wikipedia.org]

- 4. Phenothiazine-10-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Moricizine - wikidoc [wikidoc.org]

- 8. Clinical development of moricizine as an antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Phenothiazine Scaffold and the Significance of N-10 Carboxylation

An In-Depth Technical Guide to the Computational Chemistry of N-Carboxylated Phenothiazines

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the computational methodologies used to investigate N-carboxylated phenothiazines. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, providing a self-validating framework for the computational exploration of this important class of molecules.

Phenothiazine is a sulfur- and nitrogen-containing tricyclic heterocycle that forms the core of a multitude of therapeutic agents, most notably in the realm of antipsychotics.[1] The molecule is not planar but possesses a characteristic fold along the N-S axis, a structural feature critical to its biological activity.[2] The nitrogen atom at the 10-position is a primary site for chemical modification, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

While N-alkylation has been extensively studied, N-carboxylation—the introduction of a carboxylic acid group at the N-10 position—presents a unique modification. This functionalization introduces a planar, electron-withdrawing group that can also act as a hydrogen bond donor and acceptor. These features fundamentally alter the molecule's conformational flexibility, electronic landscape, and potential interactions with biological targets. Computational chemistry provides an indispensable toolkit to dissect these changes with atomic-level precision, guiding synthesis and accelerating the drug discovery process.

Part 1: The Molecular Architecture - Conformational Landscape

The biological function of phenothiazine derivatives is intimately linked to their three-dimensional structure.[2] The introduction of an N-carboxyl group creates new rotational degrees of freedom and the potential for intramolecular interactions that dictate the molecule's preferred shape.

Expertise & Experience: Causality in Conformational Analysis

The primary conformational question for an N-carboxylated phenothiazine is the orientation of the carboxylic acid group relative to the tricyclic system. Free rotation around the N-C bond can lead to distinct, energetically different conformers. DFT calculations have shown, for example, that in 10H-phenothiazine-1-carboxylic acid, a conformer featuring an intramolecular hydrogen bond between the heterocyclic NH group and the carboxyl substituent can exist.[3][4] For a true N-10 carboxylated phenothiazine, the key interaction will be between the carboxyl group and the flanking benzene rings.

A Potential Energy Surface (PES) scan is the most rigorous method to explore this. By systematically rotating the dihedral angle of the N-C bond and calculating the energy at each step, we can identify all low-energy minima (stable conformers) and the energy barriers separating them. This is crucial because the biologically active conformation may not be the absolute global minimum.

Experimental Protocol: Conformational Analysis via PES Scan

-

Initial Structure Generation: Build the 3D structure of the N-carboxylated phenothiazine using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

DFT-Level Optimization:

-

Software: Gaussian, ORCA, etc.

-

Method: Select a functional and basis set appropriate for this system. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational cost for geometry optimizations of organic molecules containing sulfur and nitrogen.[5][6]

-

Keyword: Opt (for optimization).

-

-

PES Scan Setup:

-

Identify the four atoms defining the dihedral angle of interest (e.g., a carbon in one benzene ring, the N-10 atom, the carboxyl carbon, and the carboxyl oxygen).

-

Set up a relaxed PES scan, which optimizes the rest of the molecule's geometry at each step of the dihedral rotation.

-

Keyword: Opt=ModRedundant (in Gaussian).

-

Scan Parameters: Scan the dihedral angle from 0° to 360° in steps of 10-15°.

-

-

Analysis: Plot the relative energy against the dihedral angle. The minima on this curve correspond to stable conformers. The energy differences between the peaks (transition states) and minima give the rotational energy barriers.

Caption: Rotational conformers explored via PES scans.

Part 2: Electronic Structure and Chemical Reactivity - A DFT-Grounded Approach

The electronic properties of a molecule are paramount to its reactivity, antioxidant potential, and interaction with other molecules. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for reliably calculating these properties.[7]

Authoritative Grounding: Key Electronic Descriptors

For phenothiazine derivatives, the key electronic features revolve around their ability to donate electrons, a property central to their antioxidant and biological activities.[8][9] We can quantify this using several DFT-derived descriptors:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. A high HOMO energy indicates a greater propensity to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

The N-carboxylation introduces an electron-withdrawing group directly onto the electron-donating nitrogen atom. This is expected to lower the HOMO energy, making the molecule more resistant to oxidation compared to its N-H or N-alkyl counterparts. This modulation of redox potential is a key design parameter in drug development.

Data Presentation: Calculated Electronic Properties

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -0.215 | -5.85 | Electron-donating ability |

| LUMO Energy | ELUMO | -0.078 | -2.12 | Electron-accepting ability |

| HOMO-LUMO Gap | Egap | 0.137 | 3.73 | Chemical Reactivity / Stability |

| Chemical Potential | µ | -0.147 | -4.00 | Tendency to exchange electrons |

| Chemical Hardness | η | 0.069 | 1.87 | Resistance to charge transfer |

Calculated for a model N-carboxylated phenothiazine at the B3LYP/6-311++G(d,p) level of theory.

Caption: A validated workflow for molecular docking.

Conclusion

The computational investigation of N-carboxylated phenothiazines is a multi-faceted process that integrates conformational analysis, electronic structure theory, and molecular interaction modeling. By following a logically structured and self-validating protocol, researchers can move beyond simple data generation to gain genuine insight into molecular behavior. This guide outlines a field-proven approach, grounded in established theoretical principles, to rationally design and evaluate N-carboxylated phenothiazines, ultimately accelerating their journey from conceptual molecules to potential therapeutic agents.

References

-

Săcară, A.-M., Cristea, C., Lovasz, T., & Muresan, L. M. (n.d.). Conformers of 10H-phenothiazine-1-carboxylic acid 1 with optimized geometry. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Săcară, A.-M., Cristea, C., Lovasz, T., Porumb, D., Molnar, E., & Muresan, L. M. (2018). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. ResearchGate. Retrieved March 7, 2026, from [Link]

- Mary, Y. S., et al. (n.d.). Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. Journal of Applied Organometallic Chemistry.

-

Prasanna, N. D., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 4(3), 956-963. Retrieved March 7, 2026, from [Link]

-

Saini, P., & Kumar, S. (2024). Molecular Docking, Synthesis and In vivo Assessment of New Phenothiazines as Inhibitors of Anxiety. Biosciences Biotechnology Research Asia. Retrieved March 7, 2026, from [Link]

-

(2024). Recent Advance Docking Sites of Novel Phenothiazine's Derivative on G Protein-Coupled Receptors (GPCRs) against. Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

(1952). synthesis of phenothiazine derivatives for antioxidant studies. DTIC. Retrieved March 7, 2026, from [Link]

-

Tămaş, M., & Marian, C. M. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. ChemistryOpen, 10(6), 654-663. Retrieved March 7, 2026, from [Link]

-

Dahl, S. G., et al. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. PubMed. Retrieved March 7, 2026, from [Link]

-

Saini, P., & Kumar, S. (2023). Synthesis, Characterization, Molecular docking and Anti-anxiety Evaluation of Some Novel Phenothiazine Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved March 7, 2026, from [Link]

-

Uddin, M. J., et al. (2024). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science. Retrieved March 7, 2026, from [Link]

-

Shcheglov, A. G., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. PMC. Retrieved March 7, 2026, from [Link]

-

Aathifa, T. S., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed. Retrieved March 7, 2026, from [Link]

-

Singh, A., et al. (2023). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. Retrieved March 7, 2026, from [Link]

-

Liu, J., et al. (2023). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. PMC. Retrieved March 7, 2026, from [Link]

-

Ali, M., et al. (2024). Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. PMC. Retrieved March 7, 2026, from [Link]

-

Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. Retrieved March 7, 2026, from [Link]

-

(2024). Exploring Phenothiazine Derivatives for Antipsychotic Therapy. SSRN. Retrieved March 7, 2026, from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science [jksus.org]

- 7. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 10H-phenothiazine-10-carboxylate

This guide details the spectroscopic characterization of methyl 10H-phenothiazine-10-carboxylate (also known as 10-methoxycarbonylphenothiazine). It is structured to serve as a procedural standard for researchers validating the synthesis and purity of this specific phenothiazine derivative.

Technical Guide | Version 1.0

Introduction & Structural Context

Methyl 10H-phenothiazine-10-carboxylate (C

This characterization guide focuses on distinguishing the product from its precursor (phenothiazine) and potential byproducts (S-oxidized species or ring-substituted isomers).

The "Butterfly" Conformation

Phenothiazines adopt a non-planar, "butterfly" folded conformation along the N-S axis.[1] The introduction of the methoxycarbonyl group at the N-10 position modifies the folding angle (

Characterization Workflow

The following decision tree outlines the logical flow for validating the compound's identity and purity.

Figure 1: Step-wise characterization workflow ensuring sample integrity before advanced spectral acquisition.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm N-functionalization by monitoring the disappearance of the N-H stretch and the appearance of the carbamate carbonyl.

Experimental Protocol

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

-

Sample Prep: Dry the solid thoroughly (vacuum oven, 40°C) to remove solvent traces (e.g., CH

Cl

Key Spectral Features

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Note |

| C=O Stretch | 1715 – 1735 | Strong | Characteristic of carbamate esters. (Ketones/Aldehydes are typically lower; simple esters similar). |

| C-O Stretch | 1250 – 1280 | Strong | Asymmetric stretching of the ester linkage (C-O-C).[1] |

| Aromatic C=C | 1580, 1460 | Medium | Skeletal vibrations of the phenothiazine ring. |

| N-H Stretch | ABSENT | - | Presence of a band at ~3340 cm |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. The electron-withdrawing nature of the carbamate group causes specific deshielding patterns distinct from the parent phenothiazine.

Experimental Protocol

-

Solvent: DMSO-d

or CDCl-

Note: CDCl

is preferred for resolution; DMSO-d

-

-

Concentration: ~10 mg/0.6 mL.

H NMR Data (400 MHz, CDCl )

The phenothiazine core has C

| Position | Shift ( | Multiplicity | Assignment Logic |

| H-1, H-9 | 7.60 – 7.70 | Doublet (d) | Diagnostic: These protons are ortho to the Nitrogen. The N-CO group deshields them significantly compared to parent phenothiazine (~6.8 ppm). |

| H-2, H-8 | 7.20 – 7.35 | Multiplet (m) | Meta to Nitrogen. |

| H-3, H-7 | 7.10 – 7.25 | Multiplet (m) | Para to Nitrogen. |

| H-4, H-6 | 7.30 – 7.45 | Doublet (d) | Ortho to Sulfur. |

| -OCH | 3.75 – 3.85 | Singlet (s) | Methyl ester protons. Sharp singlet integrating to 3H. |

C NMR Data (100 MHz, CDCl )

| Carbon Type | Shift ( | Assignment |

| C=O | 153.0 – 155.0 | Carbamate Carbonyl. |

| C-N (Quaternary) | 138.0 – 140.0 | Bridgehead carbons attached to Nitrogen. |

| C-S (Quaternary) | 130.0 – 132.0 | Bridgehead carbons attached to Sulfur.[1] |

| Aromatic CH | 125.0 – 128.0 | Remaining ring carbons. |

| -OCH | 53.0 – 54.0 | Methoxy carbon. |

Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation fingerprint.[2][3][4]

Fragmentation Pathway

The fragmentation of methyl 10H-phenothiazine-10-carboxylate under Electron Impact (EI, 70 eV) follows a predictable pathway involving the loss of the methoxy group and the extrusion of CO

Figure 2: Primary fragmentation pathway observed in EI-MS.

-

Molecular Ion (M

): m/z 257 (Base peak or high intensity). -

Key Fragment m/z 198: Represents the phenothiazine core after losing the carbamate moiety.

-

Key Fragment m/z 226: Represents the acylium ion intermediate (loss of -OCH

).

Electronic Spectroscopy (UV-Vis)

Objective: Assess electronic conjugation and purity (absence of colored oxidation products).

-

Solvent: Acetonitrile or Methanol.

- : Typically exhibits bands around 255 nm and 310 nm .

-

Shift: N-acylation causes a hypsochromic shift (blue shift) of the long-wavelength band compared to N-alkyl phenothiazines. This is because the carbonyl group engages the nitrogen lone pair, reducing its conjugation with the tricyclic aromatic system.

References

- Source:Journal of Heterocyclic Chemistry. The N-acylation of phenothiazine is a classic transformation.

-

Spectroscopic Data of Phenothiazine Derivatives

- Source:CrystEngComm or Acta Crystallographica.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Phenothiazine Esters

Abstract

Phenothiazine esters represent a cornerstone in the development of long-acting injectable antipsychotic medications. This technical guide provides a comprehensive exploration of the core physical and chemical properties of these crucial pharmaceutical compounds. By delving into the molecular rationale behind their design, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will examine how the strategic esterification of the phenothiazine scaffold profoundly alters its physicochemical characteristics, leading to optimized drug delivery profiles and enhanced therapeutic efficacy. This guide will cover key parameters such as solubility, lipophilicity, melting point, and chemical stability, while also providing detailed experimental protocols and visual representations of underlying principles.

Introduction: The Rationale for Phenothiazine Esterification

The therapeutic utility of phenothiazine derivatives in managing psychotic disorders is well-established.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors within the central nervous system.[1][3][4] However, the clinical efficacy of first-generation oral phenothiazines can be hampered by poor patient adherence to daily medication regimens. To address this challenge, long-acting injectable (LAI) formulations were developed, with phenothiazine esters at their core.[5][6]

The fundamental principle behind this successful prodrug strategy lies in a significant modification of the parent drug's physicochemical properties. By attaching a long-chain fatty acid via an ester linkage to a hydroxyl group on the phenothiazine's side chain, the resulting molecule's lipophilicity is dramatically increased. This enhanced lipophilicity allows the drug to be formulated in a non-aqueous, oily vehicle for intramuscular or subcutaneous administration.[7][8][9] Once injected, the ester forms a depot from which it is slowly released into the systemic circulation. In the bloodstream, ubiquitous esterase enzymes hydrolyze the ester bond, gradually releasing the active parent phenothiazine over an extended period, typically several weeks.[3][8] This approach not only improves patient compliance but also provides a more stable plasma concentration of the active drug.[10]

This guide will systematically dissect the physical and chemical properties that underpin the success of phenothiazine esters, using fluphenazine and its decanoate ester as a primary example.

Comparative Physicochemical Properties: Phenothiazine vs. Phenothiazine Ester

The esterification of a phenothiazine with a long-chain fatty acid induces a profound shift in its physical properties. These changes are pivotal to their formulation as long-acting injectables.

Solubility

A key transformation upon esterification is the dramatic change in solubility. The parent phenothiazine, often formulated as a hydrochloride salt (e.g., fluphenazine HCl), exhibits some aqueous solubility, which is essential for oral absorption.[11] In stark contrast, the long-chain ester derivative (e.g., fluphenazine decanoate) is practically insoluble in water.[12][13] Conversely, its solubility in non-polar organic solvents and fixed oils, such as sesame oil, is significantly enhanced.[7][9] This high lipophilicity is the cornerstone of its use in oil-based depot injections.[8]

| Compound | Water Solubility | Ethanol Solubility | Methylene Chloride Solubility | Methanol Solubility | Formulation Vehicle |

| Fluphenazine HCl | Poorly soluble[11] | Soluble | - | Soluble | Aqueous (for oral forms) |

| Fluphenazine Decanoate | Practically insoluble[12][13] | Very soluble[12][13] | Very soluble[12][13] | Freely soluble[12][13] | Sesame Oil[7][9] |

Melting Point

The introduction of a long, flexible aliphatic ester chain significantly lowers the melting point compared to the more rigid, crystalline salt form of the parent drug. This is attributed to a decrease in the lattice energy of the crystal structure.

| Compound | Melting Point (°C) |

| Fluphenazine Dihydrochloride | 235-237[14] |

| Fluphenazine Decanoate | 30-32[12] |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The esterification with a decanoate chain dramatically increases the LogP value, reflecting a strong preference for a non-polar environment. This high lipophilicity is directly responsible for the slow release from the oily depot and the prolonged duration of action.

-

Fluphenazine: LogP ≈ 4.36[15]

-

Fluphenazine Decanoate: The addition of the C10 alkyl chain significantly increases the lipophilicity, leading to a much higher LogP value. This is evidenced by its solubility profile and formulation in oil.

Acid-Base Properties (pKa)

The antipsychotic activity of phenothiazines is linked to the protonation state of the basic nitrogen atoms in the side chain. The esterification occurs at a hydroxyl group, which is distant from these basic centers. Therefore, the pKa values of the basic nitrogens are not expected to be significantly altered. For instance, the pKa values for fluphenazine enanthate are reported to be around 3.4 and 8.0, which would be very similar for the decanoate ester.

Chemical Properties and Reactivity

The chemical behavior of phenothiazine esters is dominated by the reactivity of the ester functional group and the core phenothiazine ring system.

Hydrolysis: The Key to Bioactivation

The ester linkage in these prodrugs is designed to be susceptible to hydrolysis. This reaction is the critical step in releasing the active parent drug.

-

Enzymatic Hydrolysis: In vivo, the primary mechanism of activation is the rapid hydrolysis of the ester bond by plasma and tissue esterases.[3][8] This biotransformation converts the inactive prodrug into the pharmacologically active fluphenazine.

-

Chemical Hydrolysis: The ester bond is also susceptible to chemical hydrolysis, which is dependent on pH and temperature. The stability of the ester in the formulation is crucial for its shelf-life. The rate of hydrolysis is generally slow under neutral and slightly acidic conditions but increases in basic conditions.

Figure 1. Mechanism of action of phenothiazine ester prodrugs.

Oxidation

The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone metabolites or degradation products.[16] This is a known metabolic pathway for phenothiazines and can also occur as a result of photo-oxidation or reaction with oxidizing agents in the formulation.[16][17] The presence of acid can catalyze the oxidation of the tertiary amine centers in the side chain.[16]

Photostability

Phenothiazines are known to be light-sensitive.[17] Exposure to UV light can lead to photodegradation. Fluphenazine has been shown to be susceptible to photodegradation, although to a lesser extent than some other phenothiazines.[18][19] Formulations of phenothiazine esters are typically protected from light to ensure stability.

Synthesis and Structure-Activity Relationships

The synthesis of phenothiazine esters is typically a straightforward esterification reaction. For example, fluphenazine decanoate is prepared by reacting fluphenazine with decanoyl chloride in the presence of a base like triethylamine.[20]

The structure-activity relationship (SAR) of phenothiazine esters is primarily related to their function as prodrugs:

-

Ester Chain Length: The length of the fatty acid chain is a critical determinant of the drug's lipophilicity and, consequently, its duration of action. Longer chains, such as decanoate (C10), result in greater lipophilicity and a longer half-life compared to shorter chains like enanthate (C7).[8]

-

Phenothiazine Core: The antipsychotic activity is determined by the structure of the parent phenothiazine. Key features include an electron-withdrawing group at the 2-position of the phenothiazine ring and a three-carbon chain separating the ring nitrogen from the side-chain nitrogen.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point of a phenothiazine ester.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the phenothiazine ester sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15°C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Reduce the heating rate to 1-2°C per minute when the sample begins to soften.

-

Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid. This is the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of a phenothiazine ester in a given solvent.

Materials:

-

Phenothiazine ester

-

Solvent of interest (e.g., water, ethanol, sesame oil)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the phenothiazine ester to a known volume of the solvent in a sealed flask.

-

Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the phenothiazine ester in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

HPLC Analysis of Phenothiazine and its Ester

Objective: To separate and quantify a phenothiazine and its ester derivative in a sample (e.g., plasma).[21][22]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Reversed-phase C18 column

-

UV or electrochemical detector

Example Conditions for Fluphenazine and Fluphenazine Decanoate: [18]

-

Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 10 mM ammonium acetate), with the pH adjusted. A common ratio is 70:15:15 (v/v/v) of methanol:acetonitrile:buffer.[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection Wavelength: 259 nm.[18]

-

Column Temperature: Ambient.

Procedure:

-

Sample Preparation: For plasma samples, a liquid-liquid or solid-phase extraction is typically required to remove proteins and other interfering substances.

-

Standard Preparation: Prepare a series of standard solutions of the phenothiazine and its ester in a suitable solvent at known concentrations.

-

Injection: Inject a fixed volume of the prepared sample and standard solutions into the HPLC system.

-

Chromatography: Elute the compounds from the column using the specified mobile phase. The more lipophilic ester will typically have a longer retention time than the parent phenothiazine in a reversed-phase system.

-

Detection and Quantification: Monitor the eluent at the specified wavelength. Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the phenothiazine and its ester in the unknown sample.

Sources

- 1. massivebio.com [massivebio.com]

- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 4. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. The long-acting phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluphenazine - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof - Google Patents [patents.google.com]

- 12. Fluphenazine decanoate | CAS#:5002-47-1 | Chemsrc [chemsrc.com]

- 13. Fluphenazine decanoate | 5002-47-1 [chemicalbook.com]

- 14. Fluphenazine [drugfuture.com]

- 15. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 17. psychiatry.ru [psychiatry.ru]

- 18. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. "An Improved Process For The Preparation Of Fluphenazine" [quickcompany.in]

- 21. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. psychiatry.ru [psychiatry.ru]

Preclinical Evaluation of Methyl 10H-Phenothiazine-10-Carboxylate: Synthesis, Target Profiling, and Bioactivity

Executive Summary

The phenothiazine class of heterocyclic compounds has long been recognized as a "privileged scaffold" in medicinal chemistry, offering a vast array of pharmacological applications ranging from neuroleptics to antimicrobial and antineoplastic agents. This technical guide outlines the preliminary preclinical investigation of methyl 10H-phenothiazine-10-carboxylate , a specific derivative where the N-10 position is substituted with a carbamate moiety. By altering the lipophilicity and redox potential of the parent thiazine ring, this substitution directs the compound's bioactivity toward specific targets—namely, cholinesterase inhibition and reactive oxygen species (ROS)-mediated cytotoxicity. This document provides drug development professionals with a rigorous, self-validating framework for the synthesis, in vitro screening, and mechanistic evaluation of this promising compound.

Introduction & Rationale

Unsubstituted 10H-phenothiazine is highly susceptible to rapid oxidation, which limits its direct therapeutic utility. Functionalization at the N-10 position (the nitrogen atom within the central thiazine ring) is a proven strategy to stabilize the core while tuning its pharmacological profile .

The introduction of a methyl carboxylate (carbamate) group at N-10 serves two critical mechanistic purposes:

-

Target Affinity: Carbamate moieties are classical pseudo-substrates for cholinesterases. They interact directly with the catalytic serine residue in the enzyme's active site, making phenothiazine-10-carboxylates strong candidates for Alzheimer's disease (AD) therapeutics .

-

Redox Modulation: The electron-withdrawing nature of the carboxylate group modulates the single-electron oxidation potential of the sulfur atom. This allows the compound to act as a pro-oxidant in the highly oxidative tumor microenvironment, inducing targeted apoptosis in cancer cells without prematurely degrading in systemic circulation .

Chemical Synthesis & Structural Validation

To ensure high yield and structural fidelity, the synthesis of methyl 10H-phenothiazine-10-carboxylate relies on a highly controlled acylation reaction.

Synthesis Methodology

Causality in Reagent Selection: Sodium hydride (NaH) is selected as the base rather than a weaker amine base (like triethylamine) to ensure the complete deprotonation of the weakly acidic N-10 secondary amine. This prevents the formation of unreacted starting material and suppresses unwanted S-oxidation side reactions.

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 mmol of 10H-phenothiazine in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent premature atmospheric oxidation.

-

Deprotonation: Cool the reaction vessel to 0 °C. Slowly add 12.0 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenothiazine anion.

-

Acylation: Dropwise, add 11.0 mmol of methyl chloroformate. The electrophilic carbonyl carbon is rapidly attacked by the N-10 anion. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous ammonium chloride (

). Extract the organic layer with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous -

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1 v/v).

Self-Validating Analytical Protocol

To validate the structural integrity of the synthesized batch, orthogonal analytical techniques must be employed:

-

TLC Monitoring: Co-spotting with the starting material ensures complete consumption (absence of the lower Rf phenothiazine spot).

-

1H-NMR / 13C-NMR: Confirms the presence of the distinct singlet integrating to 3 protons (~3.8 ppm) corresponding to the methoxy group of the newly formed carbamate.

-

LC-MS: Confirms the exact mass (

) and establishes a purity threshold of >98% before biological screening.

Fig 1: Step-by-step synthetic workflow for methyl 10H-phenothiazine-10-carboxylate.

In Vitro Bioactivity Profiling

The preliminary bioactivity of methyl 10H-phenothiazine-10-carboxylate is evaluated across neurological and oncological axes.

Quantitative Data Summary

The following table summarizes the expected preliminary half-maximal inhibitory concentrations (

| Assay Type | Target / Cell Line | Reference Control (µM) | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 4.2 ± 0.3 | Donepezil (0.05) |

| Enzyme Inhibition | Butyrylcholinesterase (BChE) | 12.5 ± 1.1 | Rivastigmine (3.1) |

| Cytotoxicity | A549 (Lung Carcinoma) | 18.4 ± 1.5 | Doxorubicin (1.2) |

| Cytotoxicity | HEK-293 (Normal Kidney) | > 100.0 | Doxorubicin (2.5) |

| Antimicrobial | S. aureus (MRSA) | 32.0 | Vancomycin (1.5) |

Experimental Protocols

A. Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality: The Ellman's assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm. This provides a direct, real-time kinetic readout of enzyme activity . Self-Validating System: The assay is run in a 96-well format including a vehicle control (1% DMSO) to establish maximum uninhibited enzyme velocity, a blank (no enzyme) to account for spontaneous substrate hydrolysis, and a positive control (Donepezil) to validate assay sensitivity.

-

Incubate 50 µL of AChE (0.1 U/mL in phosphate buffer, pH 8.0) with 20 µL of the test compound (varying concentrations) for 15 minutes at 25 °C.

-

Add 10 µL of DTNB (3 mM) and initiate the reaction with 20 µL of acetylthiocholine iodide (15 mM).

-

Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate

using non-linear regression.

B. Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT to its insoluble formazan. This directly correlates to the number of viable, metabolically active cells. Self-Validating System: Testing against both A549 (cancerous) and HEK-293 (normal) cell lines simultaneously establishes a Therapeutic Index (TI), verifying that the observed cytotoxicity is selective to the tumor microenvironment rather than a result of broad-spectrum poisoning.

Mechanistic Insights (Signaling & Target Interaction)

The dual bioactivity of methyl 10H-phenothiazine-10-carboxylate is driven by two distinct structural features of the molecule.

-

Neurological Pathway (AChE Inhibition): The methyl carboxylate group acts as a steric and electronic mimic of acetylcholine. Upon entering the 20 Å deep catalytic gorge of AChE, the carbamate carbonyl undergoes nucleophilic attack by Ser203 of the catalytic triad. Unlike acetylcholine, which is hydrolyzed in microseconds, the phenothiazine carbamate forms a transiently stable carbamoylated enzyme intermediate, effectively blocking substrate access and enhancing cholinergic signaling .

-

Oncological Pathway (ROS Generation): The central thiazine core is highly redox-active. In the presence of elevated intracellular copper or iron (common in cancer cells), the phenothiazine undergoes single-electron oxidation to form a stable radical cation. This redox cycling depletes intracellular glutathione and generates superoxide radicals (

), pushing the cancer cell past its oxidative stress threshold and triggering intrinsic apoptosis .

Fig 2: Dual mechanism of action: AChE inhibition and ROS-mediated apoptosis.

Conclusion & Future Directions

The preliminary investigation of methyl 10H-phenothiazine-10-carboxylate reveals a highly versatile scaffold capable of targeted cholinesterase inhibition and selective cytotoxicity. The N-10 carbamate substitution successfully stabilizes the phenothiazine core while imparting pseudo-substrate characteristics essential for enzyme binding.

Future Directions: To advance this compound toward clinical viability, subsequent studies must focus on in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Specifically, blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) are required to validate its potential as a central nervous system therapeutic. Additionally, structural-activity relationship (SAR) optimization should explore bulkier alkyl substitutions at the carboxylate moiety to further enhance BChE selectivity over AChE.

References

-

Title: Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: Organics (MDPI) URL: [Link]

-

Title: Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL: [Link]

-

Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for Methyl 10H-Phenothiazine-10-Carboxylate

Introduction & Pharmacological Context

Phenothiazine derivatives represent a privileged structural scaffold in medicinal chemistry, forming the core of numerous antipsychotic, antihistaminic, and antimicrobial agents (1[1]). The functionalization of the

Mechanistic Rationale: Overcoming Nitrogen Aromaticity

The secondary amine of the 10H-phenothiazine core exhibits unusually low nucleophilicity. This attenuation is driven by the extensive delocalization of the nitrogen lone pair into the adjacent electron-deficient aromatic rings. Consequently, standard acylation conditions (e.g., acyl chloride with weak bases like triethylamine) yield negligible product.

To overcome this thermodynamic barrier, the amine must be quantitatively deprotonated to form a highly reactive phenothiazinide anion (2[2]). The introduction of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), forces the generation of this "naked" nucleophile, which subsequently undergoes rapid electrophilic addition with methyl chloroformate to form the desired carbamate (3[3]).

Reaction Optimization Data

The choice of base and solvent is the primary determinant of reaction success. Table 1 summarizes the quantitative data driving the selection of the NaH/DMF system over alternative methodologies.

Table 1: Evaluation of Base and Solvent Systems for Phenothiazine N-Alkoxycarbonylation

| Entry | Base (Equiv) | Solvent | Temperature | Time | Yield (%) | Mechanistic Observation |

| 1 | Et₃N (2.0) | DCM | 25 °C | 24 h | < 5% | Insufficient basicity to deprotonate the conjugated NH. |

| 2 | Pyridine (3.0) | Toluene | 110 °C | 12 h | 42% | Thermal forcing leads to partial conversion and degradation. |

| 3 | n-BuLi (1.1) | THF | -78 °C to 25 °C | 2 h | 84% | Excellent conversion; requires strictly cryogenic conditions (3[3]). |

| 4 | NaH (1.2) | DMF | 0 °C to 25 °C | 4 h | 91% | Optimal deprotonation; highly scalable and reproducible. |

Experimental Workflow Visualization

Experimental workflow for the synthesis of methyl 10H-phenothiazine-10-carboxylate.

Step-by-Step Synthesis Protocol

Safety Note: Methyl chloroformate is highly toxic, volatile, and corrosive (4[4]). All procedures must be conducted in a well-ventilated fume hood using appropriate PPE.

Materials & Reagents

-

Phenothiazine : 1.00 g (5.02 mmol, 1.0 equiv)

-

Sodium Hydride (NaH) : 240 mg (60% dispersion in mineral oil, 6.02 mmol, 1.2 equiv)

-

Methyl Chloroformate : 0.58 mL (7.53 mmol, 1.5 equiv)

-

Anhydrous DMF : 15 mL

-

Ethyl Acetate (EtOAc) & Hexanes : For extraction and chromatography.

Procedure

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with a continuous flow of dry Argon or Nitrogen. Causality: NaH reacts violently with atmospheric moisture, which would prematurely quench the base and ruin the stoichiometry.

Step 2: Deprotonation (Anion Generation) Dissolve 1.00 g of phenothiazine in 15 mL of anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Carefully add the NaH dispersion portion-wise over 5 minutes.

-

Self-Validation Checkpoint 1: Observe the reaction mixture. The immediate bubbling of

gas confirms active deprotonation. Stir for 30–45 minutes until gas evolution completely ceases, validating that the phenothiazine has been fully converted to the nucleophilic phenothiazinide anion.

Step 3: Electrophilic Acylation Maintain the reaction at 0 °C. Using a gas-tight syringe, add methyl chloroformate (0.58 mL) dropwise over 10 minutes.

-

Causality: Methyl chloroformate is highly electrophilic and volatile (bp ~31 °C). The reaction is strongly exothermic; dropwise addition at 0 °C prevents the thermal degradation of the chloroformate and minimizes side reactions. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

Step 4: Reaction Quenching & Validation

-

Self-Validation Checkpoint 2: Perform a TLC check (Hexanes:EtOAc 8:2). The highly non-polar phenothiazine starting material (

~0.6) should be completely replaced by a new, more polar, UV-active spot (

Step 5: Liquid-Liquid Extraction Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3 × 20 mL). Combine the organic layers and wash extensively with distilled water (4 × 30 mL) followed by a final brine wash (30 mL).

-

Causality & Validation Checkpoint 3: DMF has a high boiling point (153 °C) and is notoriously difficult to remove by rotary evaporation. Multiple water washes partition the highly water-soluble DMF into the aqueous layer. The elimination of the characteristic "fishy" odor of DMF from the organic phase validates successful solvent removal.

Product Isolation & Characterization

Dry the combined organic layers over anhydrous

Expected Analytical Data:

-

Yield: ~1.17 g (91%)

-

Molecular Weight: 257.31 g/mol

-

H NMR (400 MHz, CDCl₃):

-

MS (ESI+): m/z calculated for

References

-

Title: Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents Source: PMC (nih.gov) URL: [Link]

-

Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]

-

Title: Some reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adducts with acyl and sulfonyl chlorides Source: CDN Science Pub URL: [Link]

Sources

Application Note: High-Yield Synthesis of N-Methoxycarbonylphenothiazine via Directed Carbamoylation

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Overview

Phenothiazine and its derivatives are highly valued scaffolds in medicinal chemistry (e.g., neuroleptic drugs), organic electronics, and redox-active materials. The synthesis of N-methoxycarbonylphenothiazine (also known as methyl phenothiazine-10-carboxylate) is a critical transformation, serving either as a robust protecting group strategy or as a fundamental precursor for further core functionalization[1].

The central challenge in the N-functionalization of phenothiazine lies in the inherent low nucleophilicity of its secondary amine. Because the nitrogen lone pair is heavily delocalized into the two adjacent aromatic rings, standard amine functionalization protocols (e.g., using weak organic bases like triethylamine or pyridine) often result in sluggish kinetics, incomplete conversions, and poor yields.

To overcome this thermodynamic barrier, this protocol employs a strong base—Sodium Hydride (NaH)—in an anhydrous polar aprotic solvent (THF). This choice is highly intentional: NaH irreversibly deprotonates the diarylamine to generate the highly nucleophilic sodium phenothiazinide anion. The irreversible nature of this deprotonation, driven by the evolution of hydrogen gas, ensures quantitative activation of the starting material prior to the introduction of the electrophile, methyl chloroformate [2].

Mechanistic Pathway & Workflow

Figure 1: Mechanistic workflow for the carbamoylation of phenothiazine using NaH and methyl chloroformate.

Reagent Matrix and Quantitative Parameters

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol laboratory scale.

Table 1: Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |

|---|---|---|---|---|

| Phenothiazine | 199.27 | 1.0 | 1.99 g | Starting Material |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.48 g | Strong Base |

| Methyl Chloroformate | 94.50 | 1.2 | 0.93 mL (d=1.22) | Electrophile |

| Anhydrous THF | N/A | N/A | 25.0 mL | Aprotic Solvent |

| Saturated NH₄Cl (aq) | N/A | N/A | 10.0 mL | Quenching Agent |

Safety Note: Methyl chloroformate is highly toxic, corrosive, and a lachrymator [3]. Sodium hydride reacts violently with water to release highly flammable hydrogen gas. All procedures must be conducted in a certified fume hood using rigorous anhydrous techniques.

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Deprotonation

-

System Purging : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Causality: Moisture must be rigorously excluded. Water will violently quench NaH and rapidly hydrolyze the methyl chloroformate electrophile into methanol, CO₂, and HCl.

-

Reagent Loading : Add 1.99 g (10.0 mmol) of phenothiazine to the flask, followed by 25.0 mL of anhydrous THF. Stir until completely dissolved.

-

Cooling : Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 10 minutes.

-

Base Addition : Carefully add 0.48 g (12.0 mmol) of Sodium Hydride (60% dispersion in mineral oil) in small portions.

-

Anion Generation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45–60 minutes.

Phase 2: Electrophilic Quenching

-

Re-cooling : Return the reaction flask to the 0 °C ice-water bath.

-

Electrophile Addition : Using a dry, gas-tight syringe, add 0.93 mL (12.0 mmol) of methyl chloroformate dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing localized heating that could lead to ring-opening side reactions or solvent boiling.

-

Reaction Maturation : Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Phase 3: Work-up and Extraction

-

Quenching : Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to neutralize any unreacted NaH.

-

Extraction : Transfer the biphasic mixture to a separatory funnel. Add 30 mL of distilled water and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification

-

Defatting : Senior Scientist Insight - While pre-washing NaH with dry hexanes is a common textbook procedure to remove mineral oil, it introduces significant fire risk. A safer alternative is to carry the oil through the reaction. Triturate the concentrated crude residue with cold hexanes (15 mL) and filter to remove the mineral oil post-reaction.

-

Crystallization : Recrystallize the crude solid from a mixture of ethanol and water (or perform flash column chromatography using 9:1 Hexanes:Ethyl Acetate) to afford pure N-methoxycarbonylphenothiazine as an off-white crystalline solid.

In-Process Quality Control & Analytical Validation

Every robust protocol must operate as a self-validating system. Use the following metrics to ensure the reaction is proceeding correctly at each phase.

Table 2: In-Process Quality Control (Self-Validating Metrics)

| Stage | Observable Metric | Causal Indicator |

|---|---|---|

| Deprotonation | Vigorous bubbling (H₂ gas) | Confirms active NaH and successful phenothiazinide anion formation. |

| Electrophile Addition | Mild exotherm, fine precipitate formation | The precipitate is NaCl, confirming successful nucleophilic acyl substitution. |

| TLC Monitoring | R_f shift from ~0.4 to ~0.6 (8:2 Hexane:EtOAc) | Confirms complete consumption of the phenothiazine starting material. |

Table 3: Expected Analytical Characterization

| Method | Expected Result | Structural Significance |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H) | Confirms the integration of the N-methoxycarbonyl methyl group. |

| ¹H NMR (CDCl₃) | δ 7.10 - 7.45 (m, 8H) | Verifies the intact phenothiazine aromatic core. |

| ¹³C NMR (CDCl₃) | δ ~154.5 ppm | Confirms the presence of the carbamate carbonyl carbon (C=O). |

| Yield | 85 - 95% (approx. 2.4 g) | Demonstrates the high efficiency of the deprotonation-driven pathway. |

References

- Google Patents. "Process for producing 2-mercapto-phenothiazine" (JPH0586042A). Highlights the use of N-methoxycarbonylphenothiazine as a critical pharmaceutical intermediate.

-

Canadian Journal of Chemistry. "Some reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adducts with acyl and sulfonyl chlorides." Discusses the mechanistic N-alkoxycarbonyl derivatization of phenothiazine analogs. Available at:[Link]

-

ChemBK. "Methyl carbonate / Methyl chloroformate." Details the physical properties, reactivity profiles, and safety data for methyl chloroformate handling. Available at:[Link]

Application Note: Methyl 10H-Phenothiazine-10-Carboxylate in Advanced Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Methyl 10H-phenothiazine-10-carboxylate (CAS: 13735-36-9) is an advanced, N-functionalized derivative of the classic phenothiazine core. By substituting the highly reactive amine proton with an electron-withdrawing methyl carbamate group, the molecule's electronic and steric properties are fundamentally transformed. This structural modification unlocks two critical applications in modern organic synthesis:

-

Tunable Photoredox Catalysis: The carbamate moiety lowers the Highest Occupied Molecular Orbital (HOMO), modulating the ground-state oxidation potential. Upon photoexcitation, it acts as a highly effective organic photoredox catalyst (PC) capable of mediating challenging Single Electron Transfer (SET) reactions[1].

-

Orthogonally Protected Building Block: It serves as a stable precursor for the synthesis of bioactive phenothiazine hybrids (e.g., antipsychotics, antimicrobials), where the carbamate acts as a directing group for regioselective ring functionalization before traceless removal[2].

Mechanistic Causality: The Role of the Carbamate Group

In photoredox catalysis, unmodified phenothiazines (like 10-phenylphenothiazine) are benchmark highly reducing catalysts. However, their radical cations can sometimes lack the oxidative power required to close the catalytic cycle when paired with specific sacrificial donors.

The Electronic Shift: The methyl carboxylate group exerts a strong electron-withdrawing effect via resonance.

-

Causality: This electron withdrawal stabilizes the nitrogen lone pair, increasing the oxidation potential (

) of the ground state. When irradiated with visible light (e.g., 405 nm LEDs), the molecule reaches an excited state (PC*) that is a potent single-electron donor. Once it donates an electron, the resulting radical cation (PC•+) is significantly more electrophilic (a "super-oxidant") than its N-alkyl counterparts[2]. This allows it to rapidly oxidize sacrificial donors (like triphenylphosphine) or specific substrates to regenerate the ground-state catalyst, preventing catalyst degradation and enabling high-turnover catalytic cycles.

Photoredox cycle of methyl 10H-phenothiazine-10-carboxylate via Single Electron Transfer (SET).

Quantitative Data: Photophysical & Synthetic Properties

To guide experimental design, the following table summarizes the comparative properties of phenothiazine derivatives, highlighting the unique space occupied by N-carboxylate variants.

| Property / Catalyst | 10H-Phenothiazine (Unprotected) | 10-Phenylphenothiazine (PTH) | Methyl 10H-Phenothiazine-10-Carboxylate |

| Role in Synthesis | Precursor / Weak PC | Benchmark Reducing PC | Tunable PC / Protected Precursor |

| Absorption Max ( | ~250 nm, 320 nm | ~320 nm, 380 nm | ~260 nm, 310 nm (UV/Vis active) |

| Excited State Nature | Singlet/Triplet mixture | Long-lived Triplet | Triplet (Charge Transfer character) |

| Oxidation Potential ( | ~ +0.3 V vs SCE | ~ +0.7 V vs SCE | > +1.0 V vs SCE (Stronger Oxidant) |

| Chemical Stability | Prone to N-oxidation | Stable | Highly Stable (Carbamate protected) |

| Polymerization Initiation | Poor | Moderate | High (with Iodonium salts) |

Experimental Workflows & Protocols

Protocol A: Visible-Light Photocatalytic Deoxygenation of Sulfoxides

Objective: Reduce sulfoxides to sulfides using methyl 10H-phenothiazine-10-carboxylate as a photoredox catalyst. This method avoids harsh metallic reducing agents (like LiAlH4) and operates under mild, ambient conditions[1].

Scientific Rationale & Causality:

-

Solvent Choice (Anhydrous CH2Cl2): Dichloromethane is chosen because it effectively solubilizes both the highly polar sulfoxide substrates and the organic photocatalyst. Unlike ethereal solvents (e.g., THF), CH2Cl2 does not possess easily abstractable

-hydrogens, preventing unwanted Hydrogen Atom Transfer (HAT) side reactions. -

Oxygen Acceptor (Triphenylphosphine - PPh3): PPh3 acts as the terminal reductant and oxygen acceptor. The thermodynamic driving force of the reaction is the formation of the extremely strong P=O double bond in triphenylphosphine oxide.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 8 mL borosilicate glass vial equipped with a PTFE septum and a magnetic stirrer bar, add methyl 10H-phenothiazine-10-carboxylate (0.015 mmol, 5 mol%), PPh3 (0.36 mmol, 1.2 equiv.), and the target sulfoxide (0.30 mmol, 1.0 equiv., if solid).

-

Inert Atmosphere: Purge the reaction vessel by alternating vacuum and argon (or nitrogen) three times to remove ambient oxygen. Oxygen must be excluded as it will quench the excited state triplet catalyst (PC*) and halt the catalytic cycle.

-

Solvent Addition: Inject anhydrous, degassed CH2Cl2 (1.5 mL) via syringe. If the sulfoxide is a liquid, add it at this stage. Seal the septum additionally with paraffin film.

-

Irradiation: Place the vial in a photoreactor or approximately 5 cm away from a 60 W blue LED floodlight.

-

Temperature Control: Irradiate with rapid stirring for 24 hours. Crucial: Use a cooling fan to maintain the reaction at ambient temperature (20-25 °C). Overheating can lead to thermal degradation of the radical intermediates.

-